molecular formula C7H12N2OS B2545805 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine CAS No. 1566203-96-0

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2545805
CAS No.: 1566203-96-0
M. Wt: 172.25
InChI Key: IPDGAPCNCBLZAT-UHFFFAOYSA-N
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Description

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. MT-2 is a derivative of the natural hormone α-melanocyte-stimulating hormone (α-MSH) and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Thiazolidines and Their Derivatives in Drug Discovery

Thiazolidine motifs, including derivatives of thiazol-2-amines, have attracted significant interest due to their presence in diverse natural and bioactive compounds. These motifs exhibit a wide range of pharmacological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The sulfur component in these structures enhances their pharmacological properties, making them pivotal in the synthesis of valuable organic combinations. Advanced synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance their selectivity, purity, and pharmacokinetic activity, highlighting their potential in drug discovery and as vehicles for probe design (Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, S. Agarwal, 2020).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, such as thiazol-2-amines, are prevalent in various industries and pose environmental risks. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the overall treatment schemes for water purification. AOPs, including ozone, Fenton, and photocatalytic processes, offer promising methods for the degradation of nitrogen-containing hazardous compounds, underlining the importance of developing technologies focused on the degradation of such compounds to mitigate environmental impacts (Akash P. Bhat, P. Gogate, 2021).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized materials, derived from compounds similar to 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine, have shown significant potential in gas storage, separation, and catalysis. Specifically, amine-functionalized metal–organic frameworks (MOFs) have demonstrated excellent CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. These materials have applications in environmental remediation and sustainable development, with potential uses extending to catalysis due to their unique structural and functional properties (Yichao Lin, Chunlong Kong, Liang Chen, 2016).

Properties

IUPAC Name

5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(4-10-2)6-3-9-7(8)11-6/h3,5H,4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDGAPCNCBLZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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